molecular formula C13H14N2OS B1517694 1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 1105190-39-3

1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B1517694
CAS No.: 1105190-39-3
M. Wt: 246.33 g/mol
InChI Key: NNCRHBXXRNKKGG-UHFFFAOYSA-N
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Description

1-Allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is a complex organic compound characterized by its unique structure, which includes an imidazole ring, an allyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the reaction of 4-methoxyaniline with allyl isothiocyanate under acidic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its potential therapeutic uses, such as in the treatment of infections and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific structural features. Similar compounds include:

  • Eugenol: A natural compound with similar phenolic and allyl groups.

  • Imidazole derivatives: Other imidazole-based compounds with different substituents.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-prop-2-enyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-3-8-15-12(9-14-13(15)17)10-4-6-11(16-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRHBXXRNKKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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